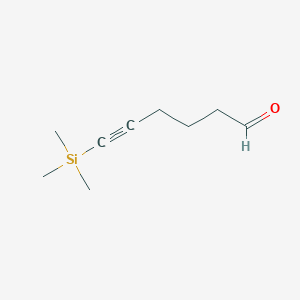5-Hexynal, 6-(trimethylsilyl)-
CAS No.: 117948-96-6
Cat. No.: VC18730914
Molecular Formula: C9H16OSi
Molecular Weight: 168.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 117948-96-6 |
|---|---|
| Molecular Formula | C9H16OSi |
| Molecular Weight | 168.31 g/mol |
| IUPAC Name | 6-trimethylsilylhex-5-ynal |
| Standard InChI | InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8-10/h8H,4-6H2,1-3H3 |
| Standard InChI Key | FAIYYPQDKWHVLL-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CCCCC=O |
Introduction
Synthetic Routes and Methodological Advances
Huisgen-Click Reaction and Alkyne Functionalization
The synthesis of TMS-protected alkynes often employs Huisgen 1,3-dipolar cycloaddition to introduce functionalizable side chains. For example, 6-(trimethylsilyl)hex-5-ynal was synthesized via a multi-step protocol starting from terminal alkynes . In one approach, tBuLi was used to deprotonate a precursor alkyne, followed by reaction with 6-(trimethylsilyl)hex-5-ynal in a heptane/THF mixture (Scheme 1) . This method achieves yields of 66% after purification .
Protection-Deprotection Strategies
The TMS group serves as a temporary protective moiety for alkynes, enabling selective reactions at other sites. For instance, compound 5 in Source was synthesized by removing the TMS group from 14 using tetrabutylammonium fluoride (TBAF), followed by ester hydrolysis with trifluoroacetic acid (TFA). Such strategies prevent side reactions during subsequent acylation or conjugation steps .
Scheme 1: Simplified synthesis of 6-(trimethylsilyl)hex-5-ynal
-
Alkyne activation: Treatment of precursor with tBuLi at −78°C.
-
Nucleophilic addition: Reaction with 6-(trimethylsilyl)hex-5-ynal in THF/heptane.
-
Oxidation: Use of PCC (pyridinium chlorochromate) to yield the aldehyde.
Biological Applications and Mechanistic Insights
Targeting Integrins in Cancer Therapy
TMS-protected alkynes are pivotal in designing integrin ligands, which modulate cell adhesion and signaling. For example, compound 17b (a derivative of 5-hexynal, 6-(trimethylsilyl)-) demonstrated nanomolar potency against α₅β₁ integrin, acting as a selective antagonist . This compound inhibited SK-MEL-24 melanoma cell adhesion to fibronectin with an IC₅₀ of 0.12 µM, outperforming the standard peptide inhibitor GRGDTP (IC₅₀: 0.45 µM) . Mechanistically, 17b suppressed fibronectin-induced ERK1/2 phosphorylation, confirming its role in blocking integrin-mediated signaling .
ALDH2 Inhibition for Anticancer Activity
In Source , falcarinol—a natural alkynol—was shown to covalently inhibit ALDH2 (aldehyde dehydrogenase 2), a enzyme involved in detoxifying reactive aldehydes. Synthetic analogs of falcarinol, including those derived from 6-(trimethylsilyl)hex-5-ynal, exhibited preferential binding to ALDH2, impairing cellular oxidative stress responses and inducing apoptosis in cancer cells . This highlights the potential of TMS-alkynes in developing covalent enzyme inhibitors.
Stability and Pharmacokinetic Considerations
The TMS group confers enhanced stability in biological matrices. For instance, compound 31 (a fluorescein-conjugated derivative of 5-hexynal, 6-(trimethylsilyl)-) retained integrity in bovine serum for over 24 hours and demonstrated pH stability across a range of 4–9 . Such properties are critical for in vivo applications, ensuring prolonged circulation and target engagement.
Future Directions and Challenges
While 5-hexynal, 6-(trimethylsilyl)- has shown promise in preclinical studies, challenges remain in optimizing bioavailability and minimizing off-target effects. Future work may explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume